molecular formula C8H12O3 B12527351 2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid CAS No. 752149-07-8

2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid

Cat. No.: B12527351
CAS No.: 752149-07-8
M. Wt: 156.18 g/mol
InChI Key: ONASUVCBFPDPGQ-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid is an organic compound characterized by a cyclohexene ring with a hydroxyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene followed by hydroxylation and subsequent acetic acid incorporation .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions, followed by purification steps to ensure high purity. The use of catalysts and specific reaction conditions can optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and acetic acid moiety can participate in hydrogen bonding and other interactions, influencing biological processes. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

CAS No.

752149-07-8

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(1-hydroxycyclohex-2-en-1-yl)acetic acid

InChI

InChI=1S/C8H12O3/c9-7(10)6-8(11)4-2-1-3-5-8/h2,4,11H,1,3,5-6H2,(H,9,10)

InChI Key

ONASUVCBFPDPGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)(CC(=O)O)O

Origin of Product

United States

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